molecular formula C13H17BO3 B166112 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 128376-64-7

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No. B166112
M. Wt: 232.09 g/mol
InChI Key: DMBMXJJGPXADPO-UHFFFAOYSA-N
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Description

“4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” is a chemical compound with the formula C12H17BO2 . It is also known as phenylboronic acid pinacol ester . At room temperature, it appears as a colorless oily substance . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Synthesis Analysis

The synthesis of “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes also occurs in the presence of transition metal catalysts .


Molecular Structure Analysis

The molecular structure of “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” consists of 12 carbon atoms, 17 hydrogen atoms, 1 boron atom, and 2 oxygen atoms .


Chemical Reactions Analysis

The chemical reactions involving “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” include borylation of arenes and the preparation of fluorenylborolane . It can also be used in the synthesis of intermediates for generating conjugated copolymers .


Physical And Chemical Properties Analysis

“4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” is a colorless oily substance at room temperature . Its molecular formula is C12H17BO2 .

Scientific Research Applications

Synthesis and Structural Analysis

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde and related compounds are used in synthesis and crystal structure studies. These compounds are obtained through substitution reactions and analyzed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Their molecular structures are further validated through density functional theory (DFT) calculations (Huang et al., 2021).

Chemical Reactions and Properties

  • This chemical is involved in the synthesis of various organic compounds, including boric acid ester intermediates with benzene rings. These syntheses involve complex chemical reactions, and the resulting compounds' properties are studied for potential applications in different fields (Huang et al., 2021).

Catalysis and Chemical Transformations

  • It is used in palladium-catalyzed borylation reactions. These reactions are crucial in synthesizing aryl compounds and studying their properties, such as molecular electrostatic potential and frontier molecular orbitals (Takagi & Yamakawa, 2013).

Detection and Sensing Applications

  • Derivatives of this compound have been studied for their potential in detecting substances like hydrogen peroxide vapor. This is particularly relevant in the context of explosive detection and environmental monitoring (Fu et al., 2016).

Pharmaceutical and Biological Research

  • It has been investigated in the context of antifungal and antibacterial bioactivity. Certain derivatives show significant activity against fungi like Aspergillus niger and bacteria like Bacillus cereus, indicating potential pharmaceutical applications (Irving et al., 2003).

Material Science and Polymer Chemistry

  • This compound is utilized in the synthesis of electronic materials, especially in the context of semiconductor technology. Its derivatives are instrumental in developing new materials with specific electronic properties (Zhu et al., 2007).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Carc. 2 - Eye Irrit. 2 - Flam. Liq. 2 - STOT SE 3 - Water-react 2 Target Organs Respiratory system Supplementary Hazards EUH019 Storage Class Code 4.3 - Hazardous materials, which set free flammable gases upon contact with water .

Future Directions

“4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” can be used as a reagent to borylate arenes and to prepare fluorenylborolane . It can also be used in the synthesis of intermediates for generating conjugated copolymers , indicating its potential use in the development of new materials.

properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BO3/c1-12(2)13(3,4)17-14(16-12)11-7-5-10(9-15)6-8-11/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBMXJJGPXADPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377754
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

CAS RN

128376-64-7
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 5 g (33.3 mmol) of 4-formylphenylboronic acid and 3.93 g (33.3 mmol) of pinacol in 25 ml of toluene was refluxed on a water separator. When all the water of reaction had been removed, a clarifying filtration was carried out, and the solvent was removed by distillation until the product started to crystallize, giving 7.2 g (31 mmol) of product.
Quantity
5 g
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reactant
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3.93 g
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reactant
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Quantity
25 mL
Type
solvent
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Quantity
0 (± 1) mol
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Reaction Step Two
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
128
Citations
N Urdaneta, J Nuñez, T González… - … Section C: Crystal …, 2012 - scripts.iucr.org
In both title compounds, C10H13BO3S, (I), and C13H17BO3, (II), the molecules adopt nearly planar conformations. The crystal packing of (I) consists of a supramolecular two-…
Number of citations: 1 scripts.iucr.org
S Chen - Acta Crystallographica Section E: Structure Reports …, 2012 - scripts.iucr.org
The title compound, C44H30N4O2, was prepared from 6,6′-dibromo-2,2′-diethoxy-1,1′-binaphthalene through a coupling reaction with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-…
Number of citations: 7 scripts.iucr.org
N Huang, P Wang, MA Addicoat… - Angewandte …, 2021 - yonsei.elsevierpure.com
During the submission of the revised manuscript, the authors submitted a draft version of the Supporting Information, which contains a plagiarized part for the synthesis of compounds 2, …
Number of citations: 4 yonsei.elsevierpure.com
YY Chen, WX Lin, KW Hsu, WC Li, CH Wang… - Research on Chemical …, 2019 - Springer
In this report, the mild synthetic strategies for the synthesis of two series of boron-containing tetrazoles were included. For the first series, a boron-containing isocyanide reacted with TMS…
Number of citations: 3 link.springer.com
SL Harding, SM Marcuccio… - Beilstein Journal of …, 2012 - beilstein-journals.org
An aryl substrate with dual functionality consisting of a nitrile oxide and a pinacolyl boronate ester was prepared by mild hypervalent iodine oxidation (diacetoxyiodobenzene) of the …
Number of citations: 16 www.beilstein-journals.org
AC Sedgwick, HH Han, JE Gardiner, SD Bull… - Chemical …, 2017 - pubs.rsc.org
Two boronate fluorescent probes have been developed for the detection of peroxynitrite (TCFB1 and TCFB2). TCFB1 was shown to have a low sensitvity towards peroxynitrite and have …
Number of citations: 107 pubs.rsc.org
BC Das, SM Mahalingam, S Das, NS Hosmane… - Journal of …, 2015 - Elsevier
A series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives has been synthesized. 4-(4,4,5,5-tetramethyl-1,3,2-dioxaboratophenyl)-methyl …
Number of citations: 2 www.sciencedirect.com
AY Vainer, KM Dyumaev, AM Kovalenko… - Doklady Chemistry, 2018 - Springer
Polyphenols chemically bonded to a molecular platform based on macrocyclic tetraindole porphyrin derivatives were synthesized for the first time. The tetraindole was prepared by two-…
Number of citations: 3 link.springer.com
T Ishiyama, K Ishida, N Miyaura - Tetrahedron, 2001 - Elsevier
The cross-coupling reaction of bis(pinacolato)diboron with chloroarenes to yield pinacol arylboronates was carried out in 1,4-dioxane at 80C in the presence of KOAc (1.5equiv.) and Pd(…
Number of citations: 378 www.sciencedirect.com
UJ Guevara, R Lozada-Yavina, A Tiutiunnyk, LM Pérez… - Materials, 2023 - mdpi.com
The use of computational methods that allow us to perform characterization on new compounds is not a novelty; nevertheless, the degree of complexity of the structures makes their …
Number of citations: 10 www.mdpi.com

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